molecular formula C13H17NO2 B291282 N-(4-acetylphenyl)pentanamide

N-(4-acetylphenyl)pentanamide

Cat. No. B291282
M. Wt: 219.28 g/mol
InChI Key: XQGITCBACADSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)pentanamide, also known as N-acetyl-5-phenylpentanamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various properties and applications.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)pentanamide is not fully understood. However, studies have shown that it may act as an acetylcholinesterase inhibitor, which means that it can prevent the breakdown of acetylcholine in the brain. This can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)pentanamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)pentanamide in lab experiments is that it is a relatively simple compound to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-acetylphenyl)pentanamide. One area of focus could be on its potential therapeutic applications for the treatment of neurodegenerative diseases. Another area of focus could be on its use as a model compound for studies related to drug metabolism and toxicity. Additionally, further research could be conducted to better understand its mechanism of action and to identify other potential applications for this compound.

Synthesis Methods

N-(4-acetylphenyl)pentanamide can be synthesized through the reaction of 4-acetylbenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-acetylphenyl)pentanamide has various applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used as a model compound in studies related to drug metabolism and toxicity. Furthermore, N-(4-acetylphenyl)pentanamide has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-acetylphenyl)pentanamide

InChI

InChI=1S/C13H17NO2/c1-3-4-5-13(16)14-12-8-6-11(7-9-12)10(2)15/h6-9H,3-5H2,1-2H3,(H,14,16)

InChI Key

XQGITCBACADSMD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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